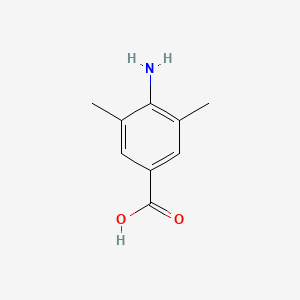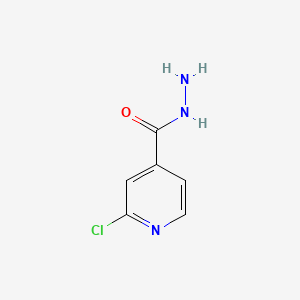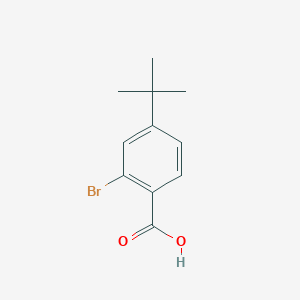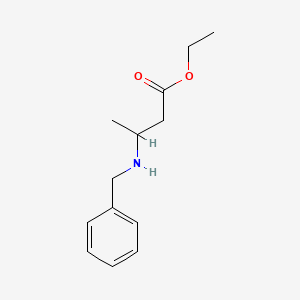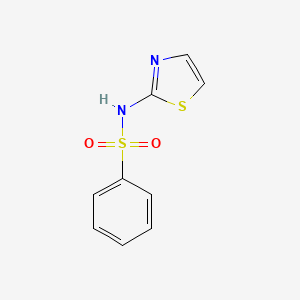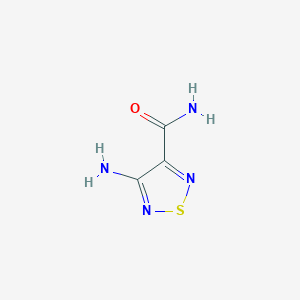
4-Amino-1,2,5-thiadiazole-3-carboxamide
概要
説明
4-Amino-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure.
作用機序
Target of Action
4-Amino-1,2,5-thiadiazole-3-carboxamide is a derivative of the thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic nature . This interaction can lead to various biological activities.
Biochemical Pathways
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities . These activities could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . This property could potentially impact the bioavailability of this compound.
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities . These activities could potentially result in various molecular and cellular effects.
Action Environment
It is known that the biological activities of thiadiazole derivatives can be influenced by various factors .
生化学分析
Biochemical Properties
4-Amino-1,2,5-thiadiazole-3-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where it can bind and disrupt the replication process . This interaction is particularly significant in the context of its anticancer properties, as it can inhibit the proliferation of cancer cells. Additionally, this compound has been shown to interact with bacterial enzymes, leading to the inhibition of bacterial growth . These interactions highlight the compound’s potential as both an antimicrobial and anticancer agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability . This compound also influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function . These cellular effects underscore its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of DNA replication by binding to DNA and interfering with the replication machinery . This binding interaction can lead to the activation of apoptotic pathways, resulting in cell death. Additionally, this compound can inhibit specific enzymes involved in cell proliferation, further contributing to its anticancer properties . Changes in gene expression induced by this compound also play a role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cellular membranes due to its lipophilic nature, allowing it to reach intracellular targets . The compound interacts with transporters and binding proteins that facilitate its distribution within the body. These interactions are essential for its therapeutic efficacy and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require refluxing in a suitable solvent, such as ethanol, and the use of catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions: 4-Amino-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiadiazole derivatives .
科学的研究の応用
4-Amino-1,2,5-thiadiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
類似化合物との比較
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
Comparison: 4-Amino-1,2,5-thiadiazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for various applications .
特性
IUPAC Name |
4-amino-1,2,5-thiadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHJUQGCJOPMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325326 | |
| Record name | 4-amino-1,2,5-thiadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88947-28-8 | |
| Record name | 88947-28-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-1,2,5-thiadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


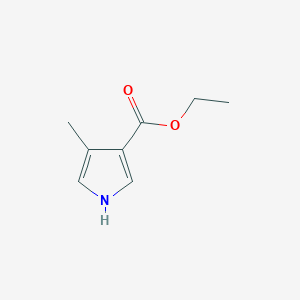
![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)
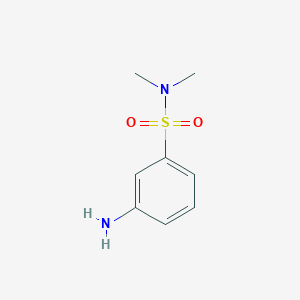
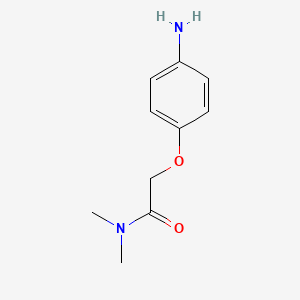
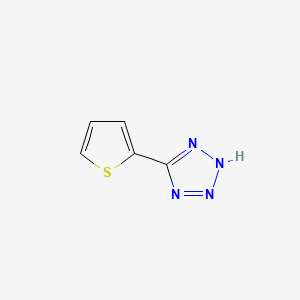
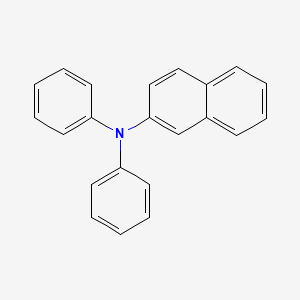
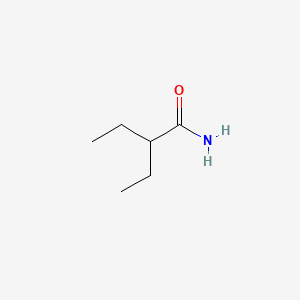
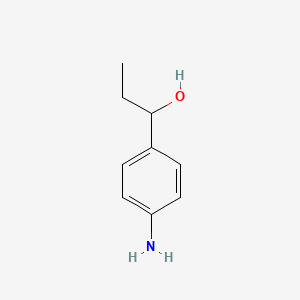
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)
